6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride
Description
6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride is a fluorinated aromatic sulfonyl fluoride derivative characterized by a benzene ring substituted with fluorine, two methoxy groups, and a sulfonyl fluoride functional group. Sulfonyl fluorides are known for their high electrophilicity and stability under physiological conditions, making them valuable in chemical biology, medicinal chemistry (e.g., covalent inhibitor design), and materials science (e.g., SuFEx click chemistry). PubChem lists the compound under its systematic name, but technical details are unavailable in the provided source.
Properties
IUPAC Name |
6-fluoro-2,3-dimethoxybenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O4S/c1-13-6-4-3-5(9)8(7(6)14-2)15(10,11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBOWMQUXDOKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)S(=O)(=O)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride typically involves the reaction of 6-fluoro-2,3-dimethoxybenzene with a sulfonyl fluoride reagent under specific conditions . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to achieve the desired purity and yield.
Chemical Reactions Analysis
6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed in the presence of water or aqueous base to form sulfonic acid.
Common reagents and conditions used in these reactions include strong nucleophiles, oxidizing agents, reducing agents, and acidic or basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1.1. Inhibition of Lysine Acetyltransferases
One of the primary applications of 6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride is as an inhibitor of lysine acetyltransferases (KATs). KATs play a crucial role in the regulation of gene expression and are implicated in several cancers. The compound has shown potential in developing therapeutic agents for treating cancers such as breast cancer and glioma by inhibiting specific KAT isoforms, particularly KAT6A and KAT6B .
1.2. Synthesis of Bioactive Compounds
The compound serves as a valuable intermediate in the synthesis of bioactive molecules. Its sulfonyl fluoride group allows for nucleophilic substitutions that can introduce various functional groups into organic molecules, enhancing their biological activity . For instance, modifications using this compound have led to the development of new drug candidates with improved pharmacological profiles.
Organic Synthesis
2.1. Versatile Reagent in Synthetic Chemistry
In organic synthesis, this compound is utilized as a versatile reagent for introducing sulfonyl groups into various substrates. The electrophilic nature of the sulfonyl group makes it highly reactive towards nucleophiles, facilitating the formation of sulfonamides and other derivatives .
2.2. Applications in Polymer Chemistry
The compound can also be employed in polymer chemistry to modify polymer backbones or side chains, enhancing their properties for specific applications such as conductivity or thermal stability. The incorporation of fluorinated groups can lead to materials with unique electronic or optical characteristics .
Table 1: Summary of Research Studies Involving this compound
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride involves its ability to react with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds. This reactivity makes it a useful tool for studying enzyme mechanisms and protein function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity :
- The sulfonyl fluoride group in the target compound confers distinct reactivity (e.g., SuFEx click chemistry) compared to the carboxylic acid in 6-Fluoro-2,3-dimethoxybenzoic Acid (acidity, hydrogen-bonding capacity) or the aldehyde in 6-Ethoxy-2,3-difluorobenzaldehyde (nucleophilic addition reactions).
- Sulfonyl fluorides are generally more hydrolytically stable than sulfonyl chlorides, enhancing their utility in aqueous environments.
Substituent Effects :
- Methoxy vs. Ethoxy: The ethoxy group in 6-Ethoxy-2,3-difluorobenzaldehyde may increase lipophilicity compared to methoxy analogs, impacting solubility and bioavailability.
- Fluorine Position: The 6-fluoro substitution in the target compound and 6-Fluoro-2,3-dimethoxybenzoic Acid may influence electronic effects (e.g., electron-withdrawing) and steric interactions.
Applications: this compound: Likely serves as a covalent warhead in enzyme inhibitors or a building block in polymer chemistry. 6-Fluoro-2,3-dimethoxybenzoic Acid: Potential precursor for drug candidates (e.g., nonsteroidal anti-inflammatory agents). 6-Ethoxy-2,3-difluorobenzaldehyde: Intermediate in agrochemical or pharmaceutical synthesis.
Biological Activity
6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride (CAS No. 2305255-71-2) is a sulfonyl fluoride compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
- Molecular Formula : C10H10F2O4S
- Molecular Weight : 256.25 g/mol
- IUPAC Name : this compound
The primary mechanism of action for this compound involves its ability to act as an electrophile. The sulfonyl fluoride moiety can react with nucleophiles, including amino acids in proteins, leading to the inhibition of various enzymes. This reactivity is particularly significant in the context of serine proteases and other enzymes that rely on nucleophilic attack for their catalytic activity.
Enzyme Inhibition
Research indicates that this compound is effective in inhibiting several key enzymes:
- Serine Proteases : The compound has shown potent inhibitory effects against serine proteases such as trypsin and chymotrypsin, which are crucial for various physiological processes including digestion and immune response.
- Carbonic Anhydrase : It has been reported to inhibit carbonic anhydrase activity, which is vital for maintaining acid-base balance in biological systems.
Antimicrobial Properties
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against a range of bacterial strains. The compound's ability to disrupt bacterial protein synthesis through enzyme inhibition is a potential mechanism underlying its antimicrobial effects.
Case Studies and Research Findings
-
Enzyme Kinetics Study :
- A study investigated the kinetics of inhibition of serine proteases by this compound. The results indicated a competitive inhibition mechanism with Ki values in the low micromolar range, suggesting high potency against these enzymes .
-
Antibacterial Efficacy :
- In a series of assays against Gram-positive and Gram-negative bacteria, the compound showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests potential applications in developing new antibacterial agents .
-
Toxicological Assessment :
- Preliminary toxicological studies have indicated that while the compound exhibits significant biological activity, it also presents cytotoxic effects at higher concentrations, necessitating further investigation into its safety profile .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Enzyme Inhibition | Antimicrobial Activity |
|---|---|---|---|
| This compound | 256.25 g/mol | Yes | Yes |
| 4-Fluorobenzenesulfonyl fluoride | 195.18 g/mol | Moderate | Limited |
| Benzene sulfonyl fluoride | 174.19 g/mol | Low | Yes |
Q & A
Q. What are the optimal synthetic routes for 6-fluoro-2,3-dimethoxybenzenesulfonyl fluoride, and how can reaction conditions be optimized for yield and purity?
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding of adjacent protons). FT-IR identifies sulfonyl (S=O at ~1370 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 266.0321). For electronic properties, UV-Vis spectroscopy in acetonitrile reveals π→π* transitions influenced by the electron-withdrawing sulfonyl fluoride group .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the sulfonyl fluoride group. Avoid exposure to moisture or bases, which can hydrolyze the compound to the sulfonic acid. Conduct periodic stability tests via NMR to detect degradation (e.g., appearance of –SO₃H signals at δ 10–12 ppm) .
Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Fluorine’s electronegativity activates the sulfonyl fluoride group toward nucleophilic attack (e.g., by amines or alcohols). Kinetic studies in THF show that electron-rich nucleophiles (e.g., piperidine) react faster (t₁/₂ < 1 h at 25°C) compared to weaker nucleophiles (t₁/₂ > 24 h). Use stopped-flow UV-Vis or ¹⁹F NMR to monitor reaction kinetics .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures containing fluorinated byproducts?
- Methodological Answer : Use fluorinated solid-phase extraction (SPE) cartridges (e.g., C18 modified with perfluorinated chains) to separate polar fluorinated impurities. Alternatively, distillation under reduced pressure (60–80°C, 0.1 mmHg) effectively isolates the target compound. Validate purity via ²D NMR (COSY, HSQC) to resolve overlapping signals .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the regioselectivity of reactions involving this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify electrophilic hotspots. For example, the sulfonyl fluoride group’s LUMO is localized on sulfur, making it susceptible to nucleophilic attack. Compare calculated activation energies for different pathways (e.g., SN2 vs. SNAr) to rationalize experimental outcomes .
Q. What strategies resolve contradictions in reported biological activity data for sulfonyl fluoride derivatives?
- Methodological Answer : Conduct meta-analysis of published datasets to identify confounding variables (e.g., cell line variability, assay conditions). For instance, discrepancies in IC₅₀ values for enzyme inhibition may arise from differences in buffer pH (optimal activity at pH 7.4 vs. 8.0). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic activity assays) .
Q. How does the compound’s reactivity compare to structural analogs (e.g., 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride) in cross-coupling reactions?
- Methodological Answer : Perform competitive reactivity assays under identical conditions (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent). The sulfonyl fluoride’s lower leaving-group ability results in slower Suzuki-Miyaura coupling rates (20% yield in 12 h vs. 75% for sulfonyl chloride analogs). Use ³¹P NMR to track catalyst turnover .
Q. What role does the methoxy group play in modulating the compound’s solubility and crystallinity?
- Methodological Answer : Compare Hansen solubility parameters (HSP) for derivatives with/without methoxy groups. The methoxy group increases polarity (δp = 8.5 MPa¹/² vs. 6.2 for non-methoxy analogs), enhancing solubility in polar aprotic solvents. Single-crystal XRD reveals methoxy groups stabilize crystal packing via C–H···O interactions .
Q. How can advanced spectroscopic techniques (e.g., ¹⁹F DOSY) elucidate aggregation behavior in solution?
- Methodological Answer :
Use ¹⁹F diffusion-ordered spectroscopy (DOSY) in DMSO-d₆ to measure hydrodynamic radii. At concentrations >10 mM, self-association via sulfonyl-sulfonyl interactions is observed (apparent molecular weight 2–3× monomeric mass). Compare with dynamic light scattering (DLS) to validate aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
